1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene
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Overview
Description
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene is an aromatic organic compound. It is classified as an alkylbenzene and is related to monocyclic monoterpenes. This compound consists of a benzene ring para-substituted with a methyl group and an isopropyl group. It is a naturally occurring compound found in essential oils such as cumin and thyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene typically involves electrophilic aromatic substitution reactions. In these reactions, the benzene ring undergoes substitution while retaining its aromaticity. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound can involve the alkylation of toluene with propene. This process is efficient and yields high amounts of the desired product. The reaction conditions typically include the use of a catalyst such as aluminum chloride to facilitate the alkylation process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution is common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
p-Cymene:
p-Methoxydiphenyl ether:
p-Allyltoluene:
Uniqueness
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its presence in essential oils and its various applications in different fields highlight its versatility and importance .
Properties
CAS No. |
61343-81-5 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-methyl-4-(4-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C16H18O/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12H,1-3H3 |
InChI Key |
OABXGSVUPMIMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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